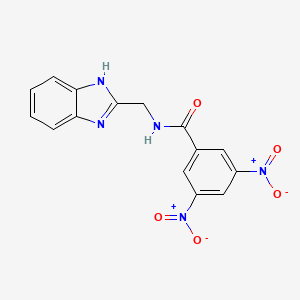

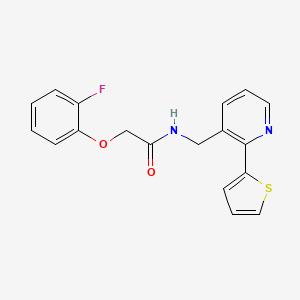

![molecular formula C12H10N4 B2398276 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine CAS No. 1526302-52-2](/img/structure/B2398276.png)

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated using different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The chemical reactions involving “this compound” include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques including IR, NMR, and Mass .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

One of the main scientific research applications of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine involves its synthesis. Novel, transition-metal-free methods have been developed for constructing imidazo[1,2-a]pyridines, representing a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014). Additionally, pyridinium N-(heteroaryl)aminides have been utilized as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a gold-catalyzed formal cycloaddition, providing access to imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Pharmacological Applications

Imidazo[1,2-a]pyridine, the core structure of this compound, has seen significant interest in medicinal chemistry due to its diverse pharmacological properties. Research has focused on understanding its utility as enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting the compound's versatility in drug design and development (Enguehard-Gueiffier & Gueiffier, 2007).

Catalysis and Chemical Transformations

In catalysis, this compound derivatives have been synthesized using copper-catalyzed tandem oxidative C–H amination/cyclizations, offering a simple strategy for the synthesis of imidazo[1,2-a]pyridines and enabling the synthesis of pharmacologically relevant compounds, such as Zolimidine (Pericherla et al., 2013). Furthermore, innovative reactions involving pyridin-2-amine with various substrates have facilitated the development of new imidazo[1,2-a]pyridin-2-one derivatives, demonstrating the adaptability of this compound in synthesizing diverse chemical structures (Tu et al., 2007).

Green Chemistry and Sustainable Approaches

Recent studies have focused on developing environmentally friendly synthesis methods for imidazo[1,2-a]pyridine derivatives. Techniques such as solvent-free conditions and the use of green catalysts highlight the ongoing shift towards sustainable chemistry practices in the synthesis of these compounds, providing efficient, regioselective synthesis methods with high yields and minimal environmental impact (Wen et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” is not mentioned in the search results, imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Zukünftige Richtungen

The future directions for “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Eigenschaften

IUPAC Name |

2-pyridin-2-ylimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYXOSFHDMJPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

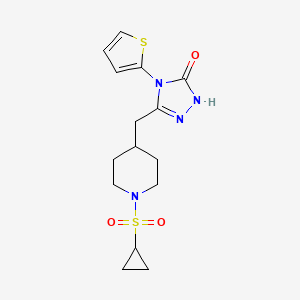

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

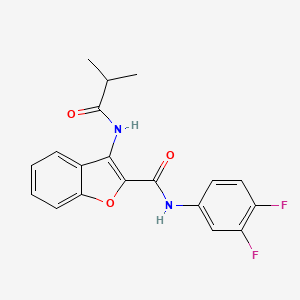

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

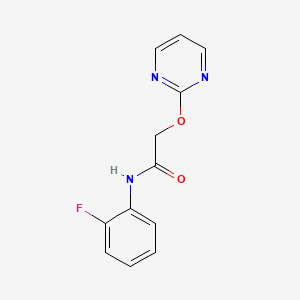

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)